(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
Description
This compound belongs to a class of piperazine-linked benzimidazole derivatives, characterized by a methanone bridge connecting a substituted phenyl group to a piperazine moiety. The benzimidazole core is substituted with a methyl group at the 2-position, while the phenyl group is functionalized with 5-chloro and 2-methoxy substituents.
The synthesis of this compound likely involves:
- Step 1: Preparation of the benzimidazole-piperazine intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the 5-chloro-2-methoxyphenyl group via benzoylation, similar to the synthesis of phenyl(piperazin-1-yl)methanone derivatives described in .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-27-18-7-6-14(21)12-15(18)20(26)25-10-8-24(9-11-25)13-19-22-16-4-2-3-5-17(16)23-19/h2-7,12H,8-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTYDCGPOMNTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reaction: The benzimidazole derivative is then coupled with the alkylated piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Introduction of the Methanone Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the methanone group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, due to its structural complexity and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. The methanone group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The 5-chloro substituent in the target compound may enhance electrophilicity and receptor-binding affinity compared to unsubstituted phenyl analogs (e.g., 11a) .
- Methoxy Group : The 2-methoxy group contributes to solubility and hydrogen-bonding interactions, contrasting with the hydrophobic 4-methoxybenzyl group in compound 7 .
Pharmacological and Physicochemical Properties
- Receptor Binding : Compound 7 () demonstrates dual H1/H4 ligand activity due to its pyridinyl and methoxybenzyl groups. The target compound’s chloro and methoxy substituents may similarly modulate receptor selectivity .
- Antimicrobial Potential: BIPM () shows activity against bacterial strains, suggesting the benzimidazole-piperazine scaffold’s versatility. The target compound’s substituents may alter spectrum or potency .
- LogP and Solubility : The 5-chloro-2-methoxyphenyl group likely increases logP compared to 11a but improves water solubility relative to fully hydrophobic analogs.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone , commonly referred to as BIPM, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BIPM, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BIPM features a benzimidazole moiety, a piperazine ring, and a substituted phenyl group. The molecular formula is with a molecular weight of approximately 372.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 372.43 g/mol |
| Structure | Benzimidazole derivative |
| Solubility | Soluble in DMSO |
The biological activity of BIPM is largely attributed to its structural components:
- Benzimidazole Moiety : Known for binding to DNA and proteins, potentially disrupting their functions.
- Piperazine Ring : Enhances cell membrane penetration.
- Chloro and Methoxy Substituents : Improve solubility and bioavailability, which are crucial for therapeutic efficacy.
Antimicrobial Activity
BIPM has shown promising antimicrobial properties in various studies. For instance, derivatives of benzimidazole compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest significant antimicrobial potential.
Anticancer Activity
Research indicates that BIPM derivatives exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). For example, compounds structurally similar to BIPM showed IC50 values ranging from 4.53 µM to 9.99 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzimidazole derivatives, including those similar to BIPM. The compounds were tested against various bacterial strains using tube dilution techniques, revealing MIC values as low as 1.27 µM for effective compounds .
- Anticancer Screening : In another study focusing on the anticancer potential of benzimidazole derivatives, several compounds were assessed against human cancer cell lines using the Sulforhodamine B assay. Notably, some derivatives exhibited IC50 values significantly lower than that of established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
